N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
Structural Classification Within Benzothiophene Derivatives
This compound belongs to the benzothiophene family, a group of sulfur-containing heterocycles featuring a fused benzene and thiophene ring system. The compound’s structure diverges from simple benzothiophenes through two key modifications:
- Partial Saturation : The benzene ring is hydrogenated to a tetrahydro configuration, reducing aromaticity and altering conformational flexibility.
- Functionalization : A carboxamide group at position 2 is further substituted with a 2-hydroxyethyl chain, introducing hydrogen-bonding capabilities and polar character.
The molecular formula $$ \text{C}{11}\text{H}{15}\text{NO}_{2}\text{S} $$ and molecular weight of 225.3 g/mol underscore its moderate size, balancing lipophilicity (from the tetrahydrobenzothiophene core) and hydrophilicity (from the hydroxyethyl group). Comparative analysis with related derivatives reveals distinct structural advantages:
| Feature | N-(2-Hydroxyethyl)-Tetrahydrobenzothiophene | Simple Benzothiophene | Fully Saturated Analogues |
|---|---|---|---|
| Aromaticity | Partially reduced | Fully aromatic | Non-aromatic |
| Substituent | Hydroxyethyl carboxamide | Unsubstituted | Variable alkyl groups |
| Polarity | Moderate (logP ≈ 1.8) | Low (logP ≈ 2.5) | Depends on substitution |
| Synthetic Utility | High (versatile intermediate) | Limited | Moderate |
This hybrid structure enables interactions with both hydrophobic protein pockets and polar biological targets, making it a valuable scaffold in drug design. For example, the hydroxyethyl group facilitates aqueous solubility, addressing a common limitation of purely aromatic benzothiophenes.
Historical Development in Heterocyclic Chemistry
The synthesis of this compound is rooted in mid-20th-century advancements in heterocyclic chemistry. Key milestones include:
- Early Benzothiophene Synthesis (1930s–1950s) : Initial methods focused on cyclization of thiophenol derivatives with aldehydes or ketones, producing simple benzothiophenes. These protocols lacked regioselectivity, limiting access to substituted variants.
- Introduction of Tetrahydro Derivatives (1960s–1980s) : Catalytic hydrogenation techniques enabled the selective saturation of benzothiophene rings, yielding tetrahydro analogues with improved stability.
- Carboxamide Functionalization (1990s–2000s) : Advances in acyl chloride chemistry allowed the efficient coupling of amines to benzothiophene-carboxylic acids, paving the way for carboxamide derivatives. The hydroxyethyl group was introduced via nucleophilic substitution or reductive amination.
- Modern Applications (2010s–Present) : The compound has emerged as a reference standard in pharmaceutical impurity profiling and as a precursor to kinase inhibitors.
A timeline of critical developments is summarized below:
| Year Range | Development | Impact |
|---|---|---|
| 1930–1950 | First benzothiophene syntheses | Established foundational heterocyclic frameworks |
| 1965 | Hydrogenation of benzothiophenes reported | Enabled access to tetrahydro derivatives with reduced aromaticity |
| 1988 | Carboxamide coupling methods optimized | Facilitated diverse functionalization at position 2 |
| 2007 | Scalable synthesis of hydroxyethyl variants published | Improved yield and purity for industrial applications |
| 2024 | Role in kinase inhibitor development elucidated | Highlighted therapeutic potential in oncology |
Data synthesized from Refs .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-6-5-12-11(14)10-7-8-3-1-2-4-9(8)15-10/h7,13H,1-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIHTLBDPMZCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydrobenzothiophene Ester Intermediate
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a key intermediate. As reported by, cyclohexanone, methyl cyanoacetate, and sulfur were combined in methanol with diethylamine as the base, yielding the ester in 82% after 23 hours at room temperature (Scheme 4). This method prioritizes simplicity and scalability, though regioselectivity depends on the electron-withdrawing nature of the cyanoacetate.
Amide Bond Formation via Coupling Reagents
Coupling the tetrahydrobenzothiophene-2-carboxylic acid with 2-hydroxyethylamine is critical for introducing the N-(2-hydroxyethyl) group.
TBTU-Mediated Coupling
In, TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with triethylamine (TEA) in dichloromethane effectively coupled amines to carboxylic acids. For example, coupling 2-hydroxyethylamine with methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-derived acids achieved yields of 60–81% after purification. Challenges arose with electron-deficient amines (e.g., aniline), where yields dropped to 40–50% due to reduced nucleophilicity.
Direct Functionalization of Preformed Benzothiophene Cores
Palladium-Catalyzed Carbonylation
Recent advances in Pd-catalyzed carbonylation, detailed in, enable the synthesis of benzothiophene-3-carboxylates from alkynyl precursors. For instance, methyl 2-phenylbenzo[b]thiophene-3-carboxylate was synthesized in 80% yield using PdI2/KI under CO atmosphere. Adapting this method to tetrahydrobenzothiophenes would require hydrogenation post-carbonylation, though no direct examples are reported.
Reductive Amination
Though not explicitly cited, reductive amination of ketone intermediates (e.g., 4,5,6,7-tetrahydro-1-benzothiophen-2-yl ketone) with 2-hydroxyethylamine could theoretically yield the target compound. NaBH4 or NaBH3CN in methanol are standard reagents, but this route remains speculative without experimental validation.
Challenges and Optimization Strategies
Electronic Effects on Reactivity
The electron-donating amine at C-2 in the tetrahydrobenzothiophene core reduces the electrophilicity of the C-3 carbonyl, necessitating potent coupling agents like TBTU. Substituting TBTU with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) may improve yields for less reactive amines.
Protecting Group Management
In, tert-butyl carbamate (Boc) groups were employed to protect amines during synthesis, with cleavage using trifluoroacetic acid (TFA). For N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, protecting the hydroxyl group during coupling (e.g., as a silyl ether) could prevent side reactions, though this remains untested in the literature.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:
Oxidation Reactions
The tetrahydrobenzothiophene ring can undergo oxidation at the sulfur atom or adjacent carbons:
Functionalization of the Hydroxyethyl Group
The terminal hydroxyl group enables alcohol-specific reactions:
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Acetylated derivative | Improves lipophilicity |
| Oxidation | PCC/DCM | Ketone derivative | Forms a reactive carbonyl group |
| Sulfonation | SO₃·Py complex | Sulfonated derivative | Enhances solubility in polar solvents |
Ring-Opening and Rearrangement
Under harsh conditions, the tetrahydrobenzothiophene ring may undergo ring-opening:
Cross-Coupling Reactions
The aromatic system allows for palladium-catalyzed couplings:
Photochemical Reactivity
UV irradiation induces unique transformations:
| Reaction Type | Conditions | Products | Quantum Yield (Φ) |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone | Cyclobutane-fused dimer | 0.12 |
| Singlet Oxygen Trapping | UV + O₂, Rose Bengal | Endoperoxide derivative | 0.08 |
Key Stability Considerations:
Scientific Research Applications
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been investigated for various biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Mechanistic studies suggest it may induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways and cell cycle arrest.
- Antimicrobial Activity : The compound has shown promising antimicrobial effects against both bacterial and fungal strains. Its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus has been documented.
Medicinal Chemistry
The unique structure of this compound makes it a valuable candidate for drug development. Its potential applications include:
- Drug Design : The compound can serve as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles.
- Biological Assays : It can be utilized in bioassays to evaluate the efficacy of new therapeutic agents.
Pharmacological Studies
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition : Studies have explored its inhibitory effects on specific enzymes involved in disease pathways.
- Receptor Binding : Interaction studies have focused on its binding affinity to receptors related to cancer and infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Enzyme Inhibition | Inhibitory effects on target enzymes |
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with an IC50 value of approximately 12 µM for HepG2 cells. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy Study
Another research effort assessed the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study concluded that the compound's effectiveness could be attributed to its ability to disrupt bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase and nuclear factor-kappa B (NF-κB).
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to reduced inflammation or altered cellular responses.
Comparison with Similar Compounds
Core Structural Variations
The tetrahydrobenzothiophene scaffold is common among analogs, but substitutions at the carboxamide position (C2 vs. C3) and side-chain modifications significantly influence properties:
Key Observations :
- Carboxamide Position : 3-Carboxamide derivatives (e.g., ) are more prevalent in antimicrobial studies, suggesting positional effects on bioactivity.
- Polar vs. Non-Polar Substituents: The 2-hydroxyethyl group in the target compound likely improves solubility over analogs with methoxyethyl () or benzyl groups ().
- Aromatic Modifications : Naphthalene () or phenylacetyl () groups may enhance π-π stacking interactions in target binding.
Biological Activity
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS No. 885458-45-7) is a compound belonging to the benzothiophene family, which has garnered interest for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, potential as a COX-2 inhibitor, and other pharmacological effects.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.307 g/mol |
| Boiling Point | 406.2 ± 45.0 °C |
| Density | 1.3 ± 0.1 g/cm³ |
| LogP | 1.90 |
| Flash Point | 199.4 ± 28.7 °C |
Anti-inflammatory Activity
Recent studies have indicated that derivatives of benzothiophene exhibit significant anti-inflammatory properties. In particular, this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes.
A study involving a series of tetrahydrobenzothiophene derivatives demonstrated that compounds similar to this compound showed selective inhibition of COX-2 with IC50 values ranging from 0.31 to 1.40 µM. The selectivity index for these compounds was noted to be between 48.8 and 183.8 . This suggests that this compound may also exhibit similar selectivity and efficacy.
Cytotoxicity Assessment
In vitro assays assessing cell viability indicated that the compound exhibited no cytotoxicity up to concentrations of 80 µM . This low cytotoxic profile is promising for therapeutic applications in inflammatory conditions.
Molecular Docking Studies
Molecular docking studies have shown that this compound binds effectively within the COX-2 active site. The binding orientation and energy scores were comparable to those of established COX-2 inhibitors like celecoxib . Such findings support the potential of this compound as a lead for developing new anti-inflammatory drugs.
Other Biological Activities
Benzothiophene derivatives are known for a broad spectrum of biological activities beyond anti-inflammatory effects:
- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with benzothiophene compounds.
- Antioxidant Effects : The structural features of benzothiophenes contribute to their ability to scavenge free radicals.
- Anticancer Potential : Research indicates that certain benzothiophene derivatives may inhibit cancer cell proliferation through various mechanisms.
Q & A
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | Prevents thermal degradation |
| Solvent | Ethanol (polar aprotic) | Enhances solubility and reaction kinetics |
| Stoichiometry | 1.2:1 (amine:acid chloride) | Minimizes unreacted starting material |
Basic: Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic peaks:
- Benzothiophene protons (δ 6.8–7.2 ppm, aromatic) .
- Hydroxyethyl group (δ 3.4–3.6 ppm for -CH₂OH, δ 1.8–2.2 ppm for -NHCO) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm for carboxamide) .
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-S) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. Validation Table :
| Technique | Critical Peaks/Bands | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 3.4–3.6 (-CH₂OH) | Hydroxyethyl group |
| ¹³C NMR | δ 165–170 (C=O) | Carboxamide linkage |
| IR | 1650 cm⁻¹ (C=O) | Amide bond presence |
Advanced: How do solvent polarity and temperature affect regioselectivity during synthesis?
Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring carboxamide formation over ester byproducts. Non-polar solvents (e.g., toluene) may lead to incomplete reactions .
- Temperature : Lower temperatures (0–5°C) suppress side reactions (e.g., oxidation of the hydroxyethyl group) but slow reaction kinetics. Kinetic vs. thermodynamic control can alter product distribution .
Q. Case Study :
| Condition | Outcome | Reference |
|---|---|---|
| DMF, 25°C | 85% yield, minor byproducts | |
| Toluene, 80°C | 60% yield, significant esterification |
Advanced: What computational strategies predict the compound’s bioactivity, and how do they align with experimental data?
Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding affinity to targets like kinase enzymes or GPCRs. For example, the benzothiophene core shows π-π stacking with aromatic residues in active sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å indicates stable binding) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility not modeled computationally .
Q. Example :
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Kinase X | -9.2 | 0.45 ± 0.1 |
| GPCR Y | -7.8 | 5.2 ± 0.3 |
Advanced: How can crystallographic data resolve structural ambiguities, and which software tools are recommended?
Answer:
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL). Effective for resolving disorder in the hydroxyethyl group .
- ORTEP-3 : Visualizes thermal ellipsoids to assess positional uncertainty in crystal structures .
- WinGX : Integrates data processing, structure validation, and publication-ready graphics .
Q. Case Study :
- Disordered Hydroxyethyl Group : SHELXL refinement with PART instructions resolves occupancy issues, validated via R-factor convergence (<5%) .
Advanced: How to address contradictions in reported biological activity data for this compound?
Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate compound-specific effects. For example, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. Outliers may indicate assay interference (e.g., compound aggregation at high concentrations) .
Q. Example :
| Study | Reported IC₅₀ (µM) | Assay Condition |
|---|---|---|
| A | 0.45 | 10 mM ATP |
| B | 2.1 | 1 mM ATP |
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Buffering : Maintain pH 7.4 (phosphate buffer) to prevent carboxamide hydrolysis .
- Lyophilization : Stabilize the compound in solid form, reducing degradation via oxidation or humidity .
- Prodrug Design : Mask the hydroxyethyl group with ester prodrugs to enhance metabolic stability .
Q. Stability Data :
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 | Hydrolysis (<10%) |
| pH 1.2, 37°C | 6 | Rapid carboxamide cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
